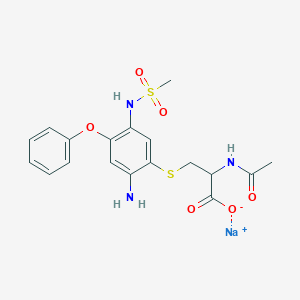
AminoNimesulideNACAdductSodiumSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AminoNimesulideNACAdductSodiumSalt is a compound that combines the properties of nimesulide, a non-steroidal anti-inflammatory drug (NSAID), with N-acetylcysteine (NAC), an antioxidant. This compound is designed to enhance the therapeutic effects of nimesulide while reducing its potential side effects. The sodium salt form improves its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AminoNimesulideNACAdductSodiumSalt involves several steps:
Nitration of Nimesulide: Nimesulide is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Adduct Formation: The amino group reacts with N-acetylcysteine to form the adduct.
Sodium Salt Formation: The final step involves converting the adduct into its sodium salt form to enhance solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AminoNimesulideNACAdductSodiumSalt undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the amino group.
Reduction: Reduction reactions can occur, particularly at the nitro group during synthesis.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Conditions vary depending on the substituent but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different therapeutic properties or improved stability.
Scientific Research Applications
AminoNimesulideNACAdductSodiumSalt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of combining NSAIDs with antioxidants.
Biology: Investigated for its potential to reduce oxidative stress in biological systems.
Medicine: Explored for its enhanced anti-inflammatory and antioxidant properties, potentially offering better therapeutic outcomes with fewer side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of AminoNimesulideNACAdductSodiumSalt involves multiple pathways:
Anti-inflammatory: The nimesulide component inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory prostaglandins.
Antioxidant: The NAC component scavenges free radicals and enhances the body’s antioxidant defenses.
Synergistic Effects: The combination of these two actions results in a compound that provides both anti-inflammatory and antioxidant benefits, potentially reducing the risk of side effects associated with each component alone.
Comparison with Similar Compounds
Similar Compounds
Nimesulide: A standalone NSAID with anti-inflammatory properties.
N-acetylcysteine (NAC): An antioxidant used to treat acetaminophen overdose and reduce oxidative stress.
Other NSAID-NAC Adducts: Similar compounds that combine NSAIDs with NAC to enhance therapeutic effects.
Uniqueness
AminoNimesulideNACAdductSodiumSalt is unique due to its specific combination of nimesulide and NAC, which provides a dual mechanism of action. This combination enhances the therapeutic effects while potentially reducing the side effects associated with each component when used alone.
Properties
IUPAC Name |
sodium;2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2.Na/c1-11(22)20-15(18(23)24)10-28-17-9-14(21-29(2,25)26)16(8-13(17)19)27-12-6-4-3-5-7-12;/h3-9,15,21H,10,19H2,1-2H3,(H,20,22)(H,23,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVHOVWCZWAWTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1N)OC2=CC=CC=C2)NS(=O)(=O)C)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














